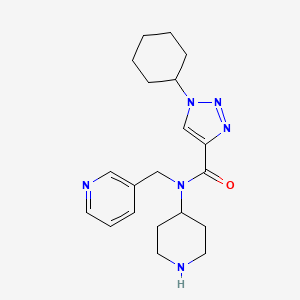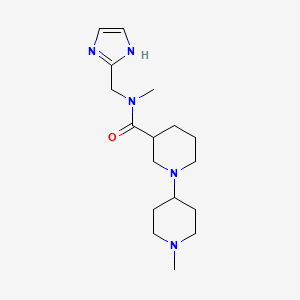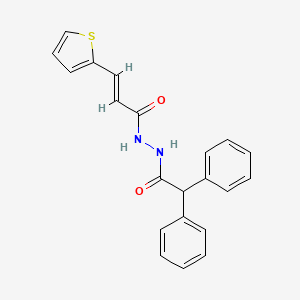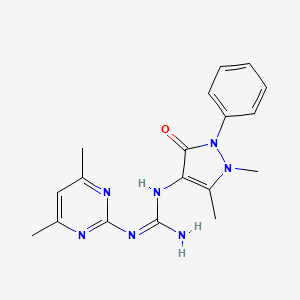![molecular formula C18H26N2O5S B5375963 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. MS-275 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
作用機序
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to an accumulation of acetylated histones and the activation of gene transcription. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anticancer effects of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
Biochemical and physiological effects:
In addition to its anticancer effects, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in a mouse model of colitis and to protect against neuronal damage in a rat model of stroke.
実験室実験の利点と制限
One advantage of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a research tool is its high selectivity for HDACs, which allows for the specific modulation of gene transcription. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
1. Combination therapy: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has shown promising results in combination with other chemotherapeutic agents. Future studies could investigate the optimal combination and dosing regimens for maximal efficacy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could lead to the development of strategies to overcome resistance and improve treatment outcomes.
4. Neuroprotective effects: Further studies could investigate the potential of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Epigenetic modifications: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation, could be investigated to better understand its mechanisms of action.
In conclusion, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane is a promising research tool and potential anticancer agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Further research is needed to optimize its use in combination therapy and to investigate its potential in other disease areas.
合成法
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane can be synthesized through a multi-step process starting from 2-methoxy-5-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 4-morpholinylsulfonyl chloride to form the sulfonamide. The resulting compound is then coupled with azepane to form 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
科学的研究の応用
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been extensively studied in preclinical models as a potential anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, and lung cancer. 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGAANKSGAPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)


![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)
![N-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinyl}-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5375949.png)
![N-cyclopropyl-2-methyl-7-[4-(1H-pyrazol-4-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5375957.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375961.png)

![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)